molecular formula C18H19ClN4 B7824288 3-chloro-6-(4-methylpiperazin-1-yl)-5H-benzo[b][1,4]benzodiazepine

3-chloro-6-(4-methylpiperazin-1-yl)-5H-benzo[b][1,4]benzodiazepine

Cat. No.: B7824288
M. Wt: 326.8 g/mol
InChI Key: ZUXABONWMNSFBN-UHFFFAOYSA-N
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Description

The compound with the identifier “3-chloro-6-(4-methylpiperazin-1-yl)-5H-benzo[b][1,4]benzodiazepine” is known as Clozapine. Clozapine is a tricyclic dibenzodiazepine, classified as an atypical antipsychotic agent. It binds to several types of central nervous system receptors and displays a unique pharmacological profile. Clozapine is a serotonin antagonist, with strong binding to 5-HT2A/2C receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Clozapine can be synthesized through various synthetic routes. One common method involves the reaction of 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine with sodium amide in liquid ammonia. The reaction conditions typically require a temperature of around -33°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of Clozapine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Clozapine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Clozapine has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical method development and validation.

    Biology: Studied for its effects on neurotransmitter receptors and its role in modulating central nervous system activity.

    Medicine: Primarily used in the treatment of schizophrenia and other psychiatric disorders. It is known for its efficacy in treatment-resistant cases.

    Industry: Employed in the development of new antipsychotic drugs and in pharmacokinetic studies.

Mechanism of Action

Clozapine exerts its effects by binding to multiple neurotransmitter receptors in the brain, including serotonin (5-HT2A/2C), dopamine (D4), and adrenergic receptors. This binding modulates the release and activity of neurotransmitters, leading to its antipsychotic effects. The exact molecular pathways involved include inhibition of dopamine and serotonin receptors, which helps in reducing psychotic symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clozapine is unique due to its high efficacy in treatment-resistant schizophrenia and its distinct receptor binding profile. Unlike other antipsychotics, Clozapine has a lower risk of extrapyramidal side effects but requires regular monitoring due to the risk of agranulocytosis .

Properties

IUPAC Name

3-chloro-6-(4-methylpiperazin-1-yl)-5H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,21H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXABONWMNSFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C3C=CC=CC3=NC4=C(N2)C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=C3C=CC=CC3=NC4=C(N2)C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-6-(4-methylpiperazin-1-yl)-5H-benzo[b][1,4]benzodiazepine
Reactant of Route 2
3-chloro-6-(4-methylpiperazin-1-yl)-5H-benzo[b][1,4]benzodiazepine
Reactant of Route 3
3-chloro-6-(4-methylpiperazin-1-yl)-5H-benzo[b][1,4]benzodiazepine
Reactant of Route 4
3-chloro-6-(4-methylpiperazin-1-yl)-5H-benzo[b][1,4]benzodiazepine
Reactant of Route 5
3-chloro-6-(4-methylpiperazin-1-yl)-5H-benzo[b][1,4]benzodiazepine
Reactant of Route 6
3-chloro-6-(4-methylpiperazin-1-yl)-5H-benzo[b][1,4]benzodiazepine

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